molecular formula C14H12ClNO4 B12763306 Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride CAS No. 63870-18-8

Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride

Cat. No.: B12763306
CAS No.: 63870-18-8
M. Wt: 293.70 g/mol
InChI Key: NNHATSCZJVQZPD-UHFFFAOYSA-N
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Description

Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with carboxy, formyl, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylating and formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the formyl group to hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 3-carboxy-1-(carboxymethyl)-: Similar structure but with a carboxymethyl group instead of formylhydroxymethyl.

    Pyridinium, 3-carboxy-1-(hydroxymethyl)-: Lacks the formyl group, resulting in different chemical properties.

    Pyridinium, 3-carboxy-1-(methyl)-: Contains a methyl group instead of formylhydroxymethyl, leading to distinct reactivity.

Uniqueness

Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

63870-18-8

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

1-[3-formyl-2-(hydroxymethyl)phenyl]pyridin-1-ium-3-carboxylic acid;chloride

InChI

InChI=1S/C14H11NO4.ClH/c16-8-11-3-1-5-13(12(11)9-17)15-6-2-4-10(7-15)14(18)19;/h1-8,17H,9H2;1H

InChI Key

NNHATSCZJVQZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+]2=CC=CC(=C2)C(=O)O)CO)C=O.[Cl-]

Origin of Product

United States

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